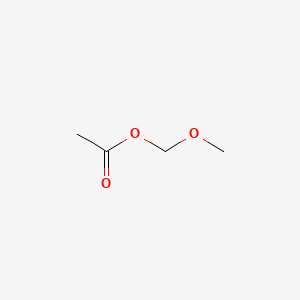![molecular formula C6H8Cl2 B1615345 6,6-Dichlorobicyclo[3.1.0]hexane CAS No. 23595-96-2](/img/structure/B1615345.png)
6,6-Dichlorobicyclo[3.1.0]hexane
Overview
Description
6,6-Dichlorobicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C6H8Cl2. It is characterized by a unique structure where two chlorine atoms are attached to the sixth carbon of a bicyclo[3.1.0]hexane framework.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dichlorobicyclo[3.1.0]hexane typically involves the reaction of cyclopropane derivatives with chlorinating agents. One common method includes the use of 1,3-dichloropropane as a starting material, which undergoes a series of reactions including cyclization and chlorination to form the desired product . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes where cyclopropane derivatives are treated with chlorine gas under controlled conditions. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,6-Dichlorobicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl or amino groups.
Elimination Reactions: The compound can undergo elimination reactions to form cyclopropenes or other unsaturated derivatives.
Oxidation and Reduction: It can be oxidized to form corresponding ketones or reduced to form hydrocarbons.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl lithium compounds, halogenating agents, and strong bases. Reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include substituted bicyclo[3.1.0]hexanes, cyclopropenes, and various unsaturated compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
6,6-Dichlorobicyclo[3.1.0]hexane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6,6-Dichlorobicyclo[3.1.0]hexane involves its ability to undergo ring-opening reactions to form reactive intermediates such as π-allyl cations. These intermediates can then participate in various chemical transformations, leading to the formation of spirocyclic and other complex structures . The molecular targets and pathways involved in these reactions are often studied using advanced spectroscopic and computational methods .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,6-Dichlorobicyclo[3.1.0]hexane include:
Bicyclo[3.1.0]hexane: A parent compound without the chlorine substituents.
6,6-Dibromobicyclo[3.1.0]hexane: A similar compound with bromine atoms instead of chlorine.
Bicyclo[2.1.1]hexane: A related bicyclic compound with a different ring structure.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and properties. The presence of chlorine atoms makes it a valuable intermediate in organic synthesis and provides unique opportunities for further functionalization .
Properties
IUPAC Name |
6,6-dichlorobicyclo[3.1.0]hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Cl2/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNSUVSMKQVPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283643 | |
| Record name | 6,6-dichlorobicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23595-96-2 | |
| Record name | NSC32685 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6-dichlorobicyclo[3.1.0]hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![9,10-Anthracenedione, 1,4-bis[[4-(1,1-dimethylethyl)phenyl]amino]-5,8-dihydroxy-](/img/structure/B1615277.png)




